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Compound of Interest

Compound Name: 2-Chloro-5-iodothiophene

Cat. No.: B1601333

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-
iodothiophene

For professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials
science, a comprehensive understanding of key intermediates is paramount. 2-Chloro-5-
iodothiophene (CAS No. 28712-49-4) is a halogenated heterocyclic compound of significant
interest due to its utility as a versatile building block in the synthesis of pharmaceuticals and
pesticides.[1] The strategic placement of both a chloro and an iodo group on the thiophene ring
offers distinct reactive sites for sequential, site-selective cross-coupling reactions, making it a
valuable synthon for creating complex molecular architectures.

This guide provides a detailed examination of the physical properties, spectroscopic
characteristics, and essential handling protocols for 2-chloro-5-iodothiophene. The
information herein is synthesized from available data and predictive methodologies, designed
to equip researchers and drug development professionals with the practical insights necessary
for its effective application.

Core Physical and Chemical Properties

A precise understanding of the physical properties of 2-chloro-5-iodothiophene is
fundamental for its storage, handling, and application in synthetic chemistry. The following table
summarizes its key attributes. It is important to note that while some properties have been
experimentally determined, others are based on predictive models, a common necessity for
specialized reagents.
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Property Value Source(s)
CAS Number 28712-49-4 [1112]
Molecular Formula CaH2CIIS [1][2]
Molecular Weight 244.47 g/mol [1]
Not explicitly stated; likely a
Appearance o ) ]
liquid or low-melting solid.
Melting Point -25t0-24 °C [3]
N ) 210.7 °C (at 760 Torr,
Boiling Point [1]

atmospheric pressure)

95-96 °C (at 14 Torr)

[3]

Density (Predicted)

2.164 + 0.06 g/cm3

[3]

Solubility

Insoluble in water; expected to
be soluble in common organic

solvents such as chloroform,

dichloromethane, diethyl ether,

and tetrahydrofuran.

Spectroscopic Characterization for Structural

Verification

In the absence of publicly archived spectra for 2-chloro-5-iodothiophene, this section

provides a predictive analysis based on established spectroscopic principles and data from

analogous compounds.[4][5][6] Experimental verification is strongly recommended for

unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the

aromatic region (typically & 6.5-7.5 ppm). The proton at the C3 position (adjacent to the

sulfur and chlorine) and the proton at the C4 position (adjacent to the iodine) will couple to

each other. Due to the deshielding effects of the adjacent halogens, these protons will
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appear as distinct signals. The coupling constant (JH3-H4) should be in the typical range for
thiophene ring protons, approximately 3-5 Hz.

e 13C NMR: The proton-decoupled 13C NMR spectrum should display four distinct signals for
the four carbon atoms of the thiophene ring.

o C2 (bearing Cl): Expected to be significantly downfield due to the electronegativity of
chlorine.

o C5 (bearing 1): The carbon-iodine bond will also shift this signal downfield, though the
effect of iodine is less pronounced than chlorine.

o C3 and C4: These two carbons will appear at higher field strengths (more shielded)
compared to the halogen-substituted carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For 2-
chloro-5-iodothiophene, the following characteristic absorption bands are anticipated:

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm~2 (typically
3100-3080 cm™1), characteristic of C-H bonds on an aromatic ring.[6]

o Aromatic C=C Stretch: Several medium to weak bands in the 1600-1400 cm~1 region,
corresponding to the stretching vibrations of the thiophene ring.

o C-CI Stretch: A strong band in the fingerprint region, typically between 800-600 cm~1,
indicative of the carbon-chlorine bond.

e C-l Stretch: A strong band, also in the fingerprint region, generally found at lower
wavenumbers than the C-CI stretch, typically between 600-500 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

¢ Molecular lon (M*): The mass spectrum should show a prominent molecular ion peak at m/z
244,
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« |sotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. The
presence of one chlorine atom will result in a characteristic (M+2)* peak with an intensity of
approximately one-third that of the M* peak (due to the natural abundance of 3°Cl and 3’Cl).
lodine is monoisotopic (*271), so it will not contribute to this pattern. This distinct isotopic
signature is a powerful tool for confirming the presence of chlorine in the molecule.[6][7]

e Fragmentation: Common fragmentation pathways would likely involve the loss of iodine (M -
127)* and/or chlorine (M - 35/37)* radicals, leading to significant peaks at m/z 117 and m/z
209/207, respectively.

Proposed Synthesis and Purification Protocol

While various methods exist for the halogenation of thiophenes, a reliable approach for the
synthesis of 2-chloro-5-iodothiophene involves the direct electrophilic iodination of 2-
chlorothiophene. This method is predicated on the principle that the 5-position of a 2-
substituted thiophene is highly activated towards electrophilic substitution.

Diagram 1: Proposed Synthesis Workflow
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Reagent Preparation
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Caption: Workflow for the synthesis and purification of 2-chloro-5-iodothiophene.
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Detailed Synthesis Methodology: lodination of 2-
Chlorothiophene

This protocol is based on well-established methods for the iodination of electron-rich aromatic
compounds using N-iodosuccinimide (NIS).[8] NIS is a mild and effective source of electrophilic
iodine, and acetic acid serves as a suitable polar protic solvent.

Materials:

2-Chlorothiophene (1.0 eq)

e N-lodosuccinimide (NIS) (1.05 eq)

e Glacial Acetic Acid

o Saturated aqueous sodium thiosulfate (Na2S20s3) solution

¢ Dichloromethane (or other suitable extraction solvent)

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

» Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-
chlorothiophene (1.0 eq) and dissolve it in glacial acetic acid.

o Reagent Addition: In one portion, add N-iodosuccinimide (1.05 eq) to the stirred solution at
room temperature. The reaction is typically exothermic and may result in a color change.

o Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC) until the starting material (2-chlorothiophene) is consumed (typically 12-24 hours).
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e Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel
containing a saturated aqueous solution of sodium thiosulfate. This step quenches any
unreacted iodine and byproducts.

o Extraction: Extract the agueous mixture with dichloromethane (3x volumes). Combine the
organic layers.

e Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate
solution, water, and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Vacuum Fractional Distillation

Given the compound's high boiling point at atmospheric pressure and its liquid state at room
temperature, vacuum fractional distillation is the most appropriate method for purification on a
multi-gram scale.[3]

Procedure:

o Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux
column and a vacuum adapter. Ensure all glass joints are properly sealed.

« Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat
the flask using a heating mantle.

o Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at
the expected boiling point (95-96 °C at 14 Torr).[3]

o Characterization: Confirm the purity of the collected fraction using the spectroscopic
methods outlined in Section 2.

Hazard Assessment and Safe Handling

While a comprehensive, officially classified Safety Data Sheet (SDS) for 2-chloro-5-
iodothiophene is not readily available, a hazard assessment can be made based on
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structurally similar compounds like halogenated thiophenes. Researchers must handle this
compound with appropriate caution.

Diagram 2: Logic for Safe Handling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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